molecular formula C17H26N2O3S B2782859 2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine CAS No. 1796969-61-3

2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine

Cat. No.: B2782859
CAS No.: 1796969-61-3
M. Wt: 338.47
InChI Key: WXNPLBHOTSZYQP-UHFFFAOYSA-N
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Description

2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine is a complex organic compound that features a piperidine ring, a cyclohexylsulfonyl group, and a methylpyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine typically involves multiple steps, starting with the preparation of the piperidine ring and the subsequent introduction of the cyclohexylsulfonyl group. One common synthetic route includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Cyclohexylsulfonyl Group: This step involves the reaction of the piperidine derivative with cyclohexylsulfonyl chloride under basic conditions to form the sulfonylated piperidine.

    Attachment of the Methylpyridine Moiety: The final step involves the reaction of the sulfonylated piperidine with 6-methylpyridine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of fully saturated derivatives.

Scientific Research Applications

2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile: This compound is structurally similar but contains a nicotinonitrile group instead of a methylpyridine moiety.

    2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)-6-chloropyridine: This compound features a chloropyridine group, which may confer different chemical and biological properties.

Uniqueness

2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine is unique due to its specific combination of functional groups, which can result in distinct pharmacological activities and chemical reactivity. Its structure allows for diverse modifications, making it a versatile compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

2-(1-cyclohexylsulfonylpiperidin-4-yl)oxy-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-14-6-5-9-17(18-14)22-15-10-12-19(13-11-15)23(20,21)16-7-3-2-4-8-16/h5-6,9,15-16H,2-4,7-8,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNPLBHOTSZYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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